REACTION_CXSMILES
|
[NH3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[NH4+:1].[NH4+:1] |f:1.2,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
zinc sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
zinc sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
ammonium sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[NH4+:1].[NH4+:1] |f:1.2,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
zinc sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[NH4+:1].[NH4+:1] |f:1.2,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
zinc sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |